
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
説明
This compound features a urea core (-NH-CO-NH-) with a 2-ethoxyphenyl group attached to one nitrogen and a tetrazole ring substituted with a 4-methoxyphenyl moiety via a methylene (-CH2-) linker.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRBDYVHYOPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Tetrazole Ring: The presence of the tetrazole moiety is crucial for its biological activity.
- Substituents: The ethoxy and methoxy groups contribute to its solubility and interaction with biological targets.
Although the precise mechanisms of action for this compound are not fully elucidated, it is hypothesized that it may interact with specific biological targets through:
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting various enzymes involved in disease pathways.
- Receptor Modulation: Binding to receptors may alter cellular signaling pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance:
- In Vitro Studies: Compounds similar to this compound have shown activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) ranged from 8 to 256 µg/mL, indicating moderate to strong activity compared to standard antibiotics like Ciprofloxacin .
Compound | MIC (µg/mL) | Bacterial Strains |
---|---|---|
This compound | TBD | Staphylococcus aureus, E. coli |
Reference Antibiotic | 2–16 | Various Clinical Isolates |
Antifungal Activity
The antifungal properties of tetrazole derivatives have also been explored:
- Case Study: A study indicated that certain tetrazole compounds exhibited significant antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to traditional antifungal agents .
Anticancer Activity
Recent investigations into the anticancer potential of tetrazole derivatives revealed promising results:
- Cytotoxicity Assays: In vitro studies using cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) demonstrated that these compounds could induce cytotoxic effects, with IC50 values suggesting effective concentration ranges for therapeutic use .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, insights can be drawn from similar compounds:
- Absorption and Metabolism: These compounds often undergo metabolic transformations that may affect their bioavailability. Factors such as solubility and stability in physiological conditions are critical for their efficacy.
類似化合物との比較
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related urea-tetrazole derivatives and other tetrazole-containing analogues:
*Calculated based on molecular formula C18H20N6O3.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on phenyl rings () increase melting points (253–270°C) compared to electron-donating groups (e.g., methoxy, ethoxy), which likely reduce crystallinity due to decreased polarity .
- Bioisosteric Replacements : Replacing the urea moiety with a sulfonyl group () or thiophene () alters hydrophobicity and hydrogen-bonding capacity, impacting solubility and target binding .
- Positional Isomerism : The 3-fluorophenyl tetrazole substituent () vs. 4-methoxyphenyl in the target compound may lead to divergent biological activities due to steric and electronic differences .
Pharmacokinetic Considerations
- Metabolic Stability : Methoxy groups are susceptible to cytochrome P450-mediated demethylation, whereas fluorine substituents () resist metabolism, prolonging half-life .
Q & A
Q. What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?
The synthesis of urea-tetrazole derivatives typically involves sequential functionalization. For example, tetrazole intermediates are often synthesized via [3+2] cycloaddition reactions between nitriles and sodium azide, followed by alkylation or aryl-substitution . A related method uses BBr₃ for demethylation of methoxy groups in intermediates (e.g., converting methoxy-protected tetrazoles to hydroxyl derivatives), as described in the synthesis of pyrazole-based inhibitors . For urea linkages, carbodiimide-mediated coupling of amines with isocyanates is common. Optimization may involve solvent selection (e.g., DMF for solubility) and bases like cesium carbonate to deprotonate intermediates .
Q. How can the structural identity and purity of this compound be confirmed?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS (for solution) to resolve crystal structures, as demonstrated in studies of similar tetrazole-urea derivatives .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy and methoxy groups) and LC-MS/HPLC for purity assessment (>95% by area normalization) .
- Elemental analysis : To validate empirical formulas, particularly for nitrogen-rich tetrazole moieties.
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity and binding mechanisms of this compound?
Ligand-based virtual screening (LBVS) and molecular dynamics (MD) simulations are critical. For example:
- Docking studies : Identify potential targets (e.g., CXCL12 or viral polymerases) by analyzing interactions with residues like Leu631 and Arg634, as seen in studies of structurally related inhibitors .
- Pharmacophore modeling : Map the urea and tetrazole groups as hydrogen-bond donors/acceptors to prioritize targets.
- MD simulations : Assess stability of ligand-protein complexes over 100–200 ns trajectories, using software like GROMACS or AMBER .
Q. How can structure-activity relationships (SAR) be explored to enhance potency or selectivity?
SAR studies should systematically modify:
- Substituents on the tetrazole ring : Electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding to hydrophobic pockets, as observed in carbamate-urea derivatives .
- Urea linker flexibility : Replace the methylene spacer with rigid groups (e.g., aryl) to test conformational effects on target engagement.
- Ethoxy/methoxy positions : Compare para vs. ortho substitutions on phenyl rings to optimize steric and electronic effects .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., meprin α/β) with fluorescence-based and radiometric assays .
- Counter-screening : Test against related targets (e.g., other proteases or kinases) to rule out non-specific binding.
- Cellular models : Use primary cells or CRISPR-engineered lines to confirm target relevance in physiological contexts .
Methodological Notes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。